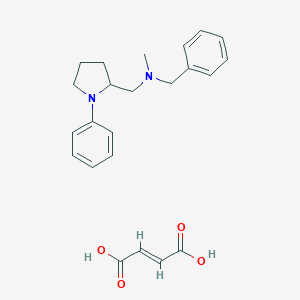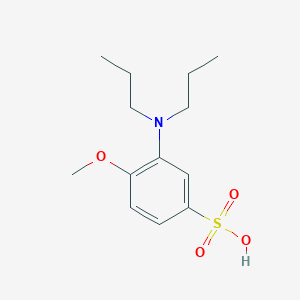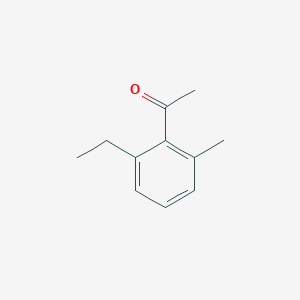
1-(2-Ethyl-6-methylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethyl-6-methylphenyl)ethanone, also known as propiophenone or P2P, is a chemical compound with the molecular formula C10H12O. It is a colorless liquid that is used in the synthesis of various pharmaceuticals and illicit drugs such as amphetamines and methamphetamines. The synthesis of P2P is of great interest to the scientific community due to its potential use in the development of new drugs and the prevention of illicit drug production.
Mechanism Of Action
The mechanism of action of P2P is not well understood, but it is believed to act as a central nervous system stimulant by increasing the release of dopamine and norepinephrine in the brain. This results in increased alertness, energy, and euphoria.
Biochemical And Physiological Effects
P2P has been shown to have several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause insomnia, anxiety, and paranoia. Long-term use of P2P can lead to addiction, psychosis, and other adverse health effects.
Advantages And Limitations For Lab Experiments
The synthesis of P2P has several advantages for lab experiments, including its relatively simple synthesis method and its potential use in the development of new drugs. However, its use in the synthesis of illicit drugs has led to increased regulation and restrictions on its availability, which can limit its use in scientific research.
Future Directions
There are several future directions for the study of P2P, including the development of new synthetic methods, the investigation of its potential use in the treatment of various diseases, and the development of new regulations and restrictions on its use in the synthesis of illicit drugs. Additionally, further research is needed to better understand the mechanism of action and long-term effects of P2P on human health.
Synthesis Methods
P2P can be synthesized using several methods, including the Friedel-Crafts acylation of benzene with propionic acid and the oxidation of 1-phenyl-2-propanol. The most common method for synthesizing P2P is the Leuckart-Wallach reaction, which involves the reduction of phenylacetone with formamide and subsequent hydrolysis of the resulting imine.
Scientific Research Applications
P2P has been widely studied for its potential use in the synthesis of pharmaceuticals such as analgesics, antipyretics, and anti-inflammatory agents. It has also been investigated for its use in the production of flavorings and fragrances. Additionally, P2P has been used as a precursor for the synthesis of illicit drugs such as amphetamines and methamphetamines, which has led to increased interest in its synthesis and regulation.
properties
CAS RN |
154735-88-3 |
|---|---|
Product Name |
1-(2-Ethyl-6-methylphenyl)ethanone |
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-(2-ethyl-6-methylphenyl)ethanone |
InChI |
InChI=1S/C11H14O/c1-4-10-7-5-6-8(2)11(10)9(3)12/h5-7H,4H2,1-3H3 |
InChI Key |
ATOJZOMGBNOSNW-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1C(=O)C)C |
Canonical SMILES |
CCC1=CC=CC(=C1C(=O)C)C |
synonyms |
Ethanone, 1-(2-ethyl-6-methylphenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



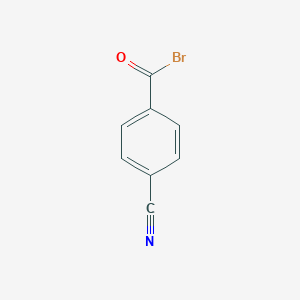

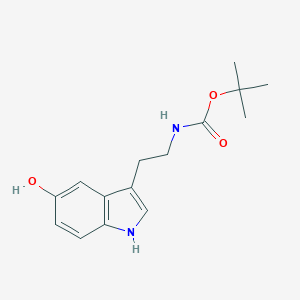
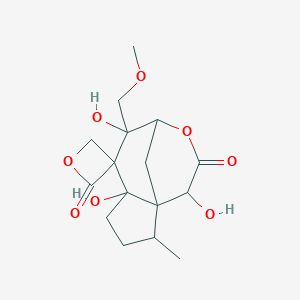
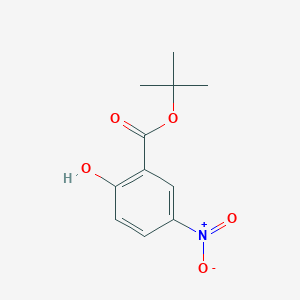

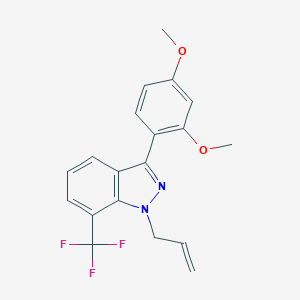
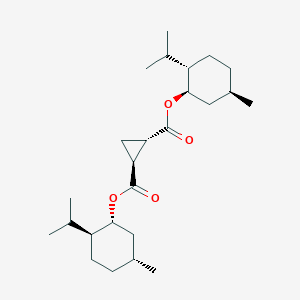
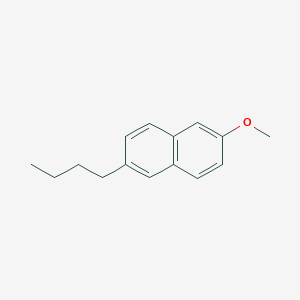
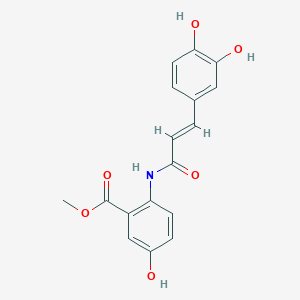
![(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B117046.png)
![1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(trifluoromethanesulfonate)](/img/structure/B117048.png)
